2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a combination of functional groups, including a dicyanovinyl group, a methoxyphenoxy group, and a dimethylphenylacetamide moiety, which contribute to its distinct reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2,2-Dicyanovinyl Intermediate: This step involves the reaction of malononitrile with an appropriate aldehyde under basic conditions to form the dicyanovinyl intermediate.
Formation of Methoxyphenoxy Intermediate: The methoxyphenoxy intermediate is synthesized by reacting 2-methoxyphenol with an appropriate halide or sulfonate ester in the presence of a base.
Coupling Reaction: The dicyanovinyl intermediate is then coupled with the methoxyphenoxy intermediate using a suitable coupling agent, such as a palladium catalyst, to form the desired product.
Acetamide Formation: The final step involves the reaction of the coupled product with 2,4-dimethylphenylamine under appropriate conditions to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate solvent conditions.
Substitution: Halides, sulfonates, and other electrophiles or nucleophiles under suitable reaction conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators, for studying biological pathways.
Industry: It can be used in the production of specialty chemicals, materials, and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the dicyanovinyl group may act as an electron acceptor, while the methoxyphenoxy group can participate in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(2,4-dimethylphenyl)acetamide: This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and applications.
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)-benzene: A similar compound with a dicyanovinyl group and diphenylamino groups, known for its use as a donor-acceptor fluorophore in photocatalytic transformations.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions and its potential use in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C21H19N3O3 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H19N3O3/c1-14-4-6-18(15(2)8-14)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25) |
InChI Key |
XINPBSMWFPHFCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.